Sodium taurohyodeoxycholate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

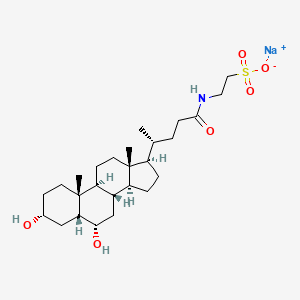

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Sodium taurohyodeoxycholate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Sodium taurohyodeoxycholate, a bile acid derivative with emerging therapeutic potential.

Chemical Identity and Structure

This compound is the taurine-conjugated form of hyodeoxycholic acid, a secondary bile acid. Its chemical identity is defined by the following identifiers:

| Property | Value |

| IUPAC Name | sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate[1] |

| Molecular Formula | C₂₆H₄₄NNaO₆S[1] |

| Molecular Weight | 521.7 g/mol [1] |

| CAS Number | 38411-85-7[1] |

| Parent Compound | Taurohyodeoxycholic acid (CID: 119046)[1][2] |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@@HC)C.[Na+] |

The chemical structure of this compound is depicted below, illustrating the sterol nucleus with hydroxyl groups at the 3α and 6α positions, and the taurine conjugate side chain.

Caption: Chemical structure of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its parent compound, hyodeoxycholic acid (HDCA), provides significant insights into its potential biological roles.

Anti-inflammatory Effects via TGR5/AKT/NF-κB Pathway

HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia.[3] This effect is mediated through the Takeda G protein-coupled receptor 5 (TGR5), a known bile acid receptor. The proposed signaling cascade is as follows:

-

TGR5 Activation: HDCA binds to and activates TGR5 on the microglial cell surface.

-

AKT Phosphorylation: TGR5 activation leads to the phosphorylation and activation of the protein kinase B (AKT).

-

NF-κB Inhibition: Activated AKT subsequently inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3]

This pathway suggests a potential neuroprotective role for this compound in conditions involving neuroinflammation.

Caption: Inferred TGR5 signaling pathway for HDCA.

Regulation of Intestinal Cell Proliferation via FXR-PI3K/AKT Pathway

HDCA has also been demonstrated to suppress the proliferation of intestinal epithelial cells through the farnesoid X receptor (FXR), another key bile acid nuclear receptor.[4] The signaling mechanism is proposed to involve:

-

FXR Activation: HDCA activates FXR within intestinal epithelial cells.

-

PI3K/AKT Inhibition: Activated FXR leads to the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical promoter of cell growth and proliferation.[4]

This suggests that this compound could play a role in maintaining intestinal homeostasis.

Potential Therapeutic Applications

Based on preclinical studies of taurohyodeoxycholic acid (THDCA) and its parent compound, potential therapeutic applications include:

-

Anticholelithogenic Agent: THDCA has been shown to significantly decrease the incidence of gallstones in mice fed a lithogenic diet.[5]

-

Choleretic Agent: It increases biliary flow and the content of biliary solids.[5]

-

Metabolic Syndrome: HDCA has been shown to ameliorate metabolic syndrome in rat models by regulating primary bile acid synthesis and fatty acid degradation pathways.[6]

-

Anti-inflammatory and Immunomodulatory Effects: THDCA has been noted to limit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Experimental Protocols

The study of this compound involves a variety of experimental techniques, from basic sample preparation to sophisticated analytical methods and cell-based assays.

Sample Preparation for Bile Acid Analysis

A common method for extracting bile acids from biological matrices like serum or plasma is organic solvent extraction.[8]

Protocol: Organic Solvent Extraction

-

Sample Aliquoting: In a microcentrifuge tube, add a known volume (e.g., 50 µL) of the biological sample.

-

Internal Standard: Add an internal standard solution containing isotopically labeled bile acids to each sample for accurate quantification.

-

Protein Precipitation: Add an organic solvent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume), to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 10 minutes to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the bile acids.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for subsequent analysis.[8]

Quantification of Bile Acids by UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids.[9]

Instrumentation and Conditions:

-

UPLC System: A high-pressure liquid chromatography system.

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each bile acid.[9]

In Vitro and In Vivo Functional Assays

The biological activity of this compound can be assessed using a variety of functional assays.

-

Choleretic Activity: In vivo studies in animal models (e.g., rats) with bile duct cannulation can be used to measure changes in bile flow and composition following administration of the compound.[5][10]

-

Anti-inflammatory Activity: Cell-based assays using, for example, LPS-stimulated macrophages or microglial cells can be employed to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA or qPCR.

-

Cell Proliferation Assays: The effect on cell proliferation can be determined using standard assays such as the MTT assay or by measuring DNA synthesis (e.g., BrdU incorporation) in relevant cell lines (e.g., intestinal epithelial cells).

-

Signaling Pathway Analysis: Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins (e.g., AKT, NF-κB) in response to treatment with this compound.

Caption: General experimental workflow for bile acid analysis.

References

- 1. This compound | C26H44NNaO6S | CID 90478527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taurohyodeoxycholic acid | C26H45NO6S | CID 119046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies on taurohyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of taurohyodeoxycholic acid, a hydrophilic bile salt, on bile salt and biliary lipid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hepatic Biosynthesis of Sodium Taurohyodeoxycholate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium taurohyodeoxycholate is a conjugated secondary bile acid. In humans, its unconjugated form, hyodeoxycholic acid (HDCA), is primarily synthesized by gut microbiota. However, a notable hepatic pathway exists for the synthesis of HDCA, predominantly as a detoxification mechanism for lithocholic acid (LCA). Following its formation or uptake from portal circulation, HDCA undergoes conjugation with taurine in the liver to form this compound. This guide delineates the enzymatic steps of this hepatic biosynthesis, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway.

Introduction to Hyodeoxycholic Acid and its Conjugates

Hyodeoxycholic acid (HDCA) is a dihydroxy bile acid. While it is a major primary bile acid in species like pigs, in humans it is principally regarded as a secondary bile acid produced by the action of intestinal bacteria on primary bile acids. Despite its secondary nature, the human liver possesses the enzymatic machinery to synthesize HDCA, particularly from the secondary bile acid lithocholic acid (LCA). This hepatic synthesis is considered a detoxification pathway, as it converts the more hydrophobic and toxic LCA into the more hydrophilic and less toxic HDCA. Once present in the hepatocyte, HDCA is conjugated with the amino acid taurine to form this compound, which increases its water solubility and facilitates its secretion into bile.

The Hepatic Biosynthesis Pathway of this compound

The formation of this compound in the liver can be dissected into two main stages: the synthesis of the hyodeoxycholic acid backbone and its subsequent conjugation with taurine.

Hepatic Synthesis of Hyodeoxycholic Acid (HDCA)

The primary route for hepatic HDCA synthesis in humans is the 6α-hydroxylation of lithocholic acid (LCA). This reaction is catalyzed by a member of the cytochrome P450 family of enzymes.

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)

-

Substrate: Lithocholic acid (LCA)

-

Product: Hyodeoxycholic acid (HDCA)

-

Location: Endoplasmic reticulum of hepatocytes

This pathway is part of the liver's broader strategy to detoxify hydrophobic bile acids. The introduction of a 6α-hydroxyl group by CYP3A4 significantly increases the hydrophilicity of the bile acid molecule.[1][2][3][4]

Conjugation of Hyodeoxycholic Acid with Taurine

The conjugation of HDCA with taurine is a two-step enzymatic process that takes place in the cytoplasm of hepatocytes.

Step 1: Activation of Hyodeoxycholic Acid

Before conjugation, HDCA must be activated to its coenzyme A (CoA) thioester.

-

Enzyme: Bile acid-CoA ligase (BACL)

-

Substrates: Hyodeoxycholic acid (HDCA), Coenzyme A (CoA), ATP

-

Product: Hyodeoxycholoyl-CoA

-

Location: Cytoplasm

Step 2: N-acyl Amidation with Taurine

The activated HDCA-CoA is then conjugated with taurine to form taurohyodeoxycholate.

-

Enzyme: Bile acid-CoA:amino acid N-acyltransferase (BAAT)

-

Substrates: Hyodeoxycholoyl-CoA, Taurine

-

Product: Taurohyodeoxycholic acid (Taurohyodeoxycholate)

-

Location: Cytoplasm

The sodium salt is formed subsequently.

Quantitative Data

Table 1: Kinetic Parameters of Bile Acid-CoA:amino acid N-acyltransferase (BAAT) from Rat Liver (using Cholyl-CoA as substrate) [5]

| Substrate | Km (mM) | Vmax/Km |

| Taurine | 2.0 ± 0.1 | (Higher than Glycine) |

| Glycine | 4.4 ± 0.1 | (3.3-fold lower than Taurine) |

Note: The Vmax/Km value for taurine is 3.3-fold greater than that for glycine, indicating that the enzyme is more efficient at taurine conjugation.

Table 2: Bile Acid Concentrations in Different Biological Compartments (Mouse Model) [6]

| Bile Acid | Liver (pmol/mg) | Bile (nmol/µL) | Plasma (pmol/µL) |

| T-α-MCA | 10.3 ± 2.1 | 4.8 ± 0.9 | 0.04 ± 0.01 |

| T-β-MCA | 35.2 ± 6.3 | 20.1 ± 3.5 | 0.12 ± 0.02 |

| TCA | 15.1 ± 2.9 | 9.2 ± 1.6 | 0.05 ± 0.01 |

| TCDCA | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.01 ± 0.00 |

| TDCA | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.00 ± 0.00 |

| TUDCA | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.00 ± 0.00 |

Note: T-α-MCA, T-β-MCA, TCA, TCDCA, TDCA, and TUDCA refer to the taurine conjugates of α-muricholic acid, β-muricholic acid, cholic acid, chenodeoxycholic acid, deoxycholic acid, and ursodeoxycholic acid, respectively. Data for taurohyodeoxycholate is not specifically available but would be expected to be at low concentrations in a healthy state.

Experimental Protocols

Detailed experimental protocols for the specific analysis of the this compound biosynthesis pathway are not standardized. However, established methods for assaying the activity of the key enzymes and for quantifying bile acids can be adapted.

Assay for Cytochrome P450 3A4 (CYP3A4) Activity

The activity of CYP3A4 in converting LCA to HDCA can be measured using human liver microsomes or recombinant CYP3A4.

-

Incubation: Incubate human liver microsomes (or recombinant CYP3A4) with LCA in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. The supernatant containing the bile acids can be collected and dried.

-

Quantification: Reconstitute the dried extract and analyze the formation of HDCA using liquid chromatography-mass spectrometry (LC-MS/MS).[4][7]

Assay for Bile Acid-CoA Ligase (BACL) Activity

BACL activity can be determined by measuring the formation of the CoA-thioester. A common method is a thiol detection assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reaction Mixture: Prepare a reaction mixture containing HDCA, ATP, MgCl₂, CoA, and the enzyme source (e.g., liver cytosol or purified BACL) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a fixed time.

-

Thiol Quantification: Stop the reaction and measure the remaining free CoA by adding DTNB. The amount of released 5-thio-2-nitrobenzoate (TNB²⁻) anion is quantified by measuring the absorbance at 412 nm. The amount of consumed CoA corresponds to the amount of HDCA-CoA formed.[8]

Assay for Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Activity

BAAT activity is typically measured using a radioassay.

-

Reaction Mixture: Prepare a reaction mixture containing hyodeoxycholoyl-CoA, a radiolabeled amino acid (e.g., [³H]taurine), and the enzyme source (e.g., liver cytosol or purified BAAT) in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Extraction: Terminate the reaction and extract the radiolabeled taurohyodeoxycholate product using an organic solvent (e.g., n-butanol).

-

Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.[5][9]

Quantification of Hyodeoxycholic Acid and its Conjugates in Liver Tissue

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual bile acids in biological samples.

-

Tissue Homogenization: Homogenize liver tissue samples in a suitable solvent (e.g., methanol/water).

-

Solid-Phase Extraction (SPE): Use SPE to clean up the sample and enrich the bile acid fraction.

-

LC-MS/MS Analysis: Separate the bile acids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol). Detect and quantify the individual bile acids, including HDCA and taurohyodeoxycholate, using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][10][11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hepatic biosynthesis of this compound from lithocholic acid.

Caption: Experimental workflow for quantifying bile acids in liver tissue.

Conclusion

The hepatic biosynthesis of this compound in humans is primarily a detoxification pathway involving the CYP3A4-mediated conversion of lithocholic acid to hyodeoxycholic acid, followed by a two-step conjugation with taurine catalyzed by BACL and BAAT. While specific quantitative data for the HDCA pathway are sparse, methodologies established for other major bile acids provide a robust framework for its investigation. Further research is warranted to fully elucidate the kinetic parameters and regulatory mechanisms governing this pathway, which may hold implications for understanding liver detoxification processes and the pathophysiology of cholestatic liver diseases.

References

- 1. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 2. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioassay of bile acid coenzyme A:glycine/taurine: N-acyltransferase using an n-butanol solvent extraction procedure. | Semantic Scholar [semanticscholar.org]

- 10. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Taurohyodeoxycholate

Introduction: Beyond the Surface of a Key Biological Detergent

Sodium Taurohyodeoxycholate (STHDC) is a taurine-conjugated dihydroxy bile acid, a member of a class of endogenous molecules critical to digestive physiology and, increasingly, to pharmaceutical sciences. As biological detergents, bile salts like STHDC possess a unique amphipathic structure, featuring a rigid, hydrophobic steroid nucleus and a flexible, hydrophilic side chain. This architecture dictates their self-assembly into micelles, enabling the solubilization of lipids and fat-soluble vitamins. For researchers, scientists, and drug development professionals, a deep understanding of STHDC's properties is not merely academic; it is fundamental to its application as a solubilizing agent for membrane proteins, a permeation enhancer in drug delivery, and a modulator of cellular signaling pathways.

This guide moves beyond a simple datasheet to provide a comprehensive exploration of the core physical and chemical properties of STHDC. We will delve into the causality behind its behavior in solution, provide field-proven experimental protocols for its characterization, and contextualize its properties within its significant biological roles.

Molecular Identity and Structure

The foundation of STHDC's function lies in its molecular structure. It is the sodium salt of the amide formed between hyodeoxycholic acid and taurine.

Core Structure

The molecule consists of a steroidal backbone (hyodeoxycholic acid) and a conjugated taurine sidechain, which terminates in a sulfonate group. This sulfonate group is strongly acidic (pKa ~1.9), ensuring it is ionized at physiological pH and conferring the molecule its anionic detergent properties[1].

Table 1: Key Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | sodium 2-[[(4R)-4-[(3R,5R,6S,8R,9S,10S,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | PubChem |

| CAS Number | 38411-85-7 | [2] |

| Molecular Formula | C₂₆H₄₄NNaO₆S | [2] |

| Molecular Weight | 521.69 g/mol (anhydrous basis) | [2] |

| Synonyms | Taurohyodeoxycholic acid sodium salt, STDC | [2] |

Anhydrous vs. Hydrated Forms

STHDC is hygroscopic and commonly available as a hydrate. The presence of water molecules within the crystal lattice affects the molecular weight and can influence stability and handling. For instance, the molecular weight of the monohydrate is 539.7 g/mol [3].

Expert Insight: The distinction between anhydrous and hydrated forms is critical for accurate concentration calculations in experimental work. Thermogravimetric Analysis (TGA) is the definitive method to determine the water content. When preparing stock solutions by weight, it is crucial to use the molecular weight corresponding to the specific form (anhydrous or hydrate) indicated on the certificate of analysis to avoid significant errors in molarity.

Physicochemical Properties

Solubility Profile

The solubility of STHDC is a direct consequence of its amphipathic nature. The taurine conjugate is highly water-soluble compared to its unconjugated bile acid precursor.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | ~20 mg/mL | 20 °C | [1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | Not Specified | [4] |

| Ethanol | ~2 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [4] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [4] |

Causality: The rigid, non-polar steroid backbone is hydrophobic, while the hydroxyl groups and the highly polar taurine-sulfonate side chain are hydrophilic. This dual nature allows it to act as an interface between aqueous and non-polar environments. Its solubility in polar organic solvents like DMSO and ethanol is also attributed to this amphipathicity.

Micellization Behavior

Above a certain concentration in an aqueous solution, individual STHDC molecules (monomers) aggregate to form micelles. This concentration is known as the Critical Micelle Concentration (CMC).

Key Property: The CMC is a fundamental parameter, as the detergent properties of STHDC are primarily exerted by the micelles.

-

Reported CMC: 1-4 mM[1]

Expert Insight: The CMC is not a single point but rather a narrow concentration range. Its value is sensitive to environmental conditions such as temperature, pH, and ionic strength. The presence of salts in a buffer, for example, can shield the electrostatic repulsion between the anionic head groups, promoting micelle formation and thus lowering the CMC.

Thermal Stability

Understanding the thermal stability is crucial for storage and for applications involving heating steps.

-

Melting Point: Decomposes at approximately 168 °C.

Causality: The decomposition temperature reflects the energy required to break the covalent bonds within the molecule. Before this, at lower temperatures, energy input will overcome the lattice forces of the crystal, leading to melting. For hydrates, a weight loss corresponding to the evaporation of water will be observed at lower temperatures, typically below 120°C, in a TGA thermogram.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of STHDC.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of STHDC and quantifying impurities. A stability-indicating method can separate the intact molecule from potential degradation products.

Expert Insight: Reversed-phase chromatography, typically with a C18 column, is effective for separating bile salts. The hydrophobic steroid nucleus interacts with the stationary phase, while a polar mobile phase (often a mixture of acetonitrile or methanol and an aqueous buffer) is used for elution. A gradient elution is often necessary to resolve both the more polar conjugated bile salts and any less polar, non-conjugated impurities within a reasonable timeframe. UV detection is challenging as bile salts lack a strong chromophore, so Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is often preferred.

-

Column: C18, 4.6 x 250 mm, 4 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 40% B

-

5-20 min: 40% to 60% B

-

20-25 min: Hold at 100% B

-

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 60 °C.

-

Injection Volume: 10 µL.

-

ELSD Conditions:

-

Evaporator Temperature: 80 °C

-

Nebulizer Temperature: 30 °C

-

Gas Flow: 1.60 SLM (Standard Liters per Minute).

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 50-100 µg/mL.

Structural Elucidation by NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

-

¹H NMR: The spectrum will show characteristic signals for the steroid backbone's methyl groups (typically sharp singlets in the 0.6-1.0 ppm region), numerous overlapping signals for the steroidal ring protons (1.0-2.5 ppm), signals for the carbinol protons (protons on carbons bearing hydroxyl groups, ~3.5-4.0 ppm), and distinct signals for the taurine side chain protons (~3.0-3.8 ppm)[5][6].

-

¹³C NMR: The spectrum provides a unique signal for each carbon atom, confirming the carbon skeleton. Key signals include those for the carbonyl carbon of the amide linkage (~175 ppm) and the carbons of the taurine side chain (~36 ppm and ~50 ppm)[5][6].

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Mass: For the anhydrous sodium salt (C₂₆H₄₄NNaO₆S), the monoisotopic mass is 521.2787 g/mol [7].

-

Fragmentation: In tandem MS (MS/MS), collision-induced dissociation of the deprotonated molecule [M-Na]⁻ would likely show characteristic losses of the taurine moiety and water from the steroid nucleus. Fragmentation of sodiated adducts can also provide unique structural information[8][9].

Determination of the Critical Micelle Concentration (CMC)

Fluorescence spectroscopy is a sensitive method for determining the CMC. It utilizes a fluorescent probe that exhibits different spectral properties in a polar (aqueous) environment versus a non-polar (micellar core) environment.

Causality: Probes like pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH) are poorly soluble in water but readily partition into the hydrophobic core of the micelles as they form. This change in the microenvironment of the probe leads to a distinct change in its fluorescence properties (e.g., intensity, emission wavelength, or vibrational fine structure), which can be plotted against the detergent concentration. The inflection point of this plot corresponds to the CMC[10][11].

-

Materials:

-

This compound.

-

Pyrene stock solution (e.g., 0.1 mM in acetone).

-

High-purity water or desired buffer.

-

-

Preparation of Samples:

-

Prepare a series of STHDC solutions in water, with concentrations spanning the expected CMC range (e.g., from 0.1 mM to 10 mM).

-

To a constant volume of each STHDC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). The final concentration of acetone should be minimal (<0.1%) to avoid affecting micellization.

-

Allow the solutions to equilibrate for at least 30 minutes in the dark.

-

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer.

-

Excite the samples at approximately 335 nm.

-

Record the emission spectra from ~350 nm to 450 nm.

-

Note the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the ratio of the peak intensities (I₁/I₃) for each STHDC concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the STHDC concentration.

-

The plot will show a sigmoidal curve. The midpoint of the transition in this curve is taken as the CMC. The I₁/I₃ ratio is sensitive to the polarity of the probe's environment; as pyrene moves from the polar aqueous phase to the non-polar micelle core, the I₃ peak intensity increases relative to the I₁ peak, causing a drop in the I₁/I₃ ratio.

-

Caption: Workflow for CMC determination using pyrene fluorescence.

Applications in Research and Drug Development

Solubilization of Membrane Proteins

One of the primary applications of STHDC is the extraction and solubilization of integral membrane proteins from the lipid bilayer, while ideally preserving their native structure and function.

Mechanism of Action: The process occurs in stages. At low concentrations, STHDC monomers partition into the lipid bilayer. As the concentration increases towards the CMC, the membrane becomes saturated. Above the CMC, the bilayer is disrupted, and mixed micelles containing protein, lipid, and detergent are formed, effectively solubilizing the protein[12].

-

Membrane Preparation: Isolate cell membranes through cell lysis followed by ultracentrifugation to pellet the membrane fraction.

-

Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing protease inhibitors.

-

Detergent Screening (Expert Insight): The optimal STHDC concentration must be determined empirically. A good starting point is a concentration 2-3 times the CMC and a detergent-to-protein mass ratio of at least 4:1.

-

Solubilization: Resuspend the membrane pellet in the prepared buffer containing the chosen concentration of STHDC.

-

Incubation: Incubate the suspension, typically for 30-60 minutes at 4°C with gentle agitation (e.g., on a rotator).

-

Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g for 60 minutes at 4°C) to pellet non-solubilized material.

-

Collection: The supernatant contains the solubilized membrane proteins, which can then be purified by methods like affinity chromatography. It is crucial to maintain the STHDC concentration above the CMC in all subsequent buffers to prevent protein aggregation.

Caption: General workflow for membrane protein solubilization.

Biological Signaling

STHDC, like other bile acids, is not just a digestive surfactant but also a signaling molecule that activates specific receptors, most notably the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Signaling Pathway: Activation of TGR5 by a bile acid like STHDC stimulates the Gαs subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating pathways involved in energy metabolism and inflammation.

Caption: TGR5 signaling pathway activated by STHDC.

Stability, Storage, and Safety

-

Stability: STHDC is generally stable when stored correctly. However, it is susceptible to hydrolysis of the amide bond under strong acidic or basic conditions. Stability studies should be conducted using a validated stability-indicating HPLC method to monitor for the appearance of degradation products over time under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

-

Storage: To ensure long-term stability, STHDC should be stored in a tightly sealed container in a refrigerator or freezer, protected from moisture and light.

-

Safety: STHDC is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder or its solutions. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.

Conclusion

This compound is a multifaceted molecule whose utility in science is derived directly from its distinct physicochemical properties. Its amphipathic structure, solubility profile, and predictable self-assembly into micelles make it an invaluable tool for solubilizing challenging biomolecules and formulating poorly soluble drugs. Furthermore, its role as a signaling molecule through receptors like TGR5 opens avenues for therapeutic intervention in metabolic and inflammatory diseases. For the researcher, a thorough and mechanistic understanding of these properties—validated by robust analytical characterization—is the key to unlocking its full potential in the laboratory and beyond.

References

- 1. dakenchem.com [dakenchem.com]

- 2. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium taurodeoxycholate hydrate | C26H46NNaO7S | CID 23702150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Membranolytic Activity of Bile Salts: Influence of Biological Membrane Properties and Composition - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Sodium Taurohyodeoxycholate in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurohyodeoxycholate (T-HDC), the taurine-conjugated form of the secondary bile acid hyodeoxycholic acid (HDCA), is emerging as a molecule of interest in hepatic research. While direct, in-depth studies on T-HDC's specific mechanisms in hepatocytes are nascent, this technical guide synthesizes the current understanding by examining the well-established roles of its parent compound, HDCA, and analogous taurine-conjugated bile acids. This document details the presumed signaling pathways, cellular effects, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of T-HDC in liver health and disease, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.

Introduction

Bile acids are not merely digestive surfactants but are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and overall metabolic homeostasis. They exert their effects through complex networks involving nuclear receptors and G-protein coupled receptors in hepatocytes and other cell types. Hyodeoxycholic acid (HDCA) is a secondary bile acid, and its taurine conjugate, this compound, is expected to share and possess unique mechanistic actions. HDCA has been identified as having therapeutic potential for NAFLD, primarily through mechanisms involving the gut-liver axis. Like other taurine-conjugated bile acids, T-HDC is anticipated to influence key signaling pathways within hepatocytes that govern cell survival, inflammation, and bile acid homeostasis. This guide provides an in-depth look at these putative mechanisms.

Core Signaling Pathways in Hepatocytes

The action of bile acids in hepatocytes is predominantly mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Other pathways, such as those involving MAP kinases and PI3K, are also implicated, particularly in the context of cellular stress and survival.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] HDCA is known to interact with FXR.[3] The activation of FXR by a bile acid like T-HDC would initiate a cascade to protect hepatocytes from bile acid toxicity.

-

Negative Feedback on Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and oxysterol 12α-hydroxylase (CYP8B1).[4]

-

Regulation of Bile Acid Transport: FXR stimulates the expression of the bile salt export pump (BSEP), a transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out into the bile.[4][5] It also upregulates other transporters involved in bile acid efflux.

Anti-Apoptotic and Pro-Survival Signaling

Hydrophilic bile acids, particularly taurine conjugates like tauroursodeoxycholic acid (TUDCA), are known to protect hepatocytes from apoptosis induced by more toxic, hydrophobic bile acids.[6][7][8][9] This protection is often mediated through the activation of pro-survival signaling cascades.

-

PI3K/Akt Pathway: Some bile acids can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central signaling node for cell survival and proliferation.[6]

-

MAPK Pathways (ERK, p38): The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and p38, are also modulated by bile acids.[6][7] Activation of the ERK pathway is generally associated with cell survival and proliferation.

Quantitative Data Summary

Direct quantitative data for this compound in hepatocytes is not extensively available in the current literature. The following tables summarize relevant data from studies on related bile acids to provide context for potential experimental parameters.

Table 1: Cytotoxicity of Various Bile Acids in Hepatocyte Models

| Bile Acid | Cell Model | Concentration for Effect | Effect Observed | Reference |

| Glycochenodeoxycholate (GCDC) | Rat Hepatocytes | 50 µM | 60% apoptosis after 3 hrs | [10] |

| GCDC | HepaRG Cells | ~280 µM | Significant LDH release | |

| Taurocholic Acid (TCA) | HepaRG Cells | Up to 5 mM | No significant LDH release | |

| Chenodeoxycholic Acid (CDCA) | Human Hepatocytes | 100 µM | ~50% decrease in HNF1α | [11] |

Table 2: Gene Expression Changes Induced by Bile Acids in Hepatocytes

| Bile Acid | Gene Target | Cell Model | Fold Change/Effect | Reference |

| Chenodeoxycholic Acid (CDCA) | SHP | HepG2 Cells | Dose-dependent increase | [12] |

| GW4064 (FXR Agonist) | SHP | HepG2 Cells | Dose-dependent increase | [12] |

| CDCA | SULT2A1 | HepG2 Cells | Dose-dependent decrease | [12] |

| Deoxycholic Acid (DCA) | ICAM-1, MIP-2 | Mouse Hepatocytes | Upregulation | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of T-HDC's effects. Below are outlines for key experiments.

Hepatocyte Viability and Cytotoxicity Assay

This protocol assesses the effect of T-HDC on hepatocyte viability, typically by measuring lactate dehydrogenase (LDH) release from damaged cells.

Methodology:

-

Cell Culture: Plate primary human or rat hepatocytes, or a suitable cell line (e.g., HepaRG), in collagen-coated 96-well plates and culture until a confluent monolayer is formed.

-

Treatment: Prepare a range of T-HDC concentrations in culture medium. Remove the existing medium from the cells and add the T-HDC-containing medium. Include a vehicle control (medium only) and a positive control for lysis (e.g., Triton X-100).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

LDH Measurement: After incubation, carefully collect a sample of the supernatant from each well. Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify changes in the expression of target genes (e.g., SHP, BSEP, CYP7A1) in response to T-HDC treatment.

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes in 6-well plates. Treat cells with the desired concentration of T-HDC or vehicle for a specific duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.

-

Data Analysis: Run the reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The mechanism of action of this compound in hepatocytes is likely multifaceted, involving the modulation of key nuclear and cell surface receptors to regulate bile acid homeostasis and promote cell survival. Based on the known functions of its parent compound, HDCA, and other taurine-conjugated bile acids, T-HDC holds promise as a therapeutic agent. However, rigorous investigation is required to delineate its specific signaling pathways, dose-dependent effects, and full pharmacological profile directly in hepatocytes. Future research should focus on direct comparative studies of T-HDC with other bile acids, quantitative analysis of its binding affinity to FXR and other receptors, and its impact on the hepatocyte proteome and metabolome. Such studies will be instrumental in translating the potential of T-HDC into clinical applications for liver diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytoprotective effect of tauroursodeoxycholate on hepatocyte apoptosis induced by peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Tauroursodeoxycholate-Mediated Hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of bile-salt-induced hepatocyte apoptosis by the antioxidant lazaroid U83836E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatocyte nuclear factor 1 alpha: a key mediator of the effect of bile acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Sodium Taurohyodeoxycholate: A Technical Guide for Researchers

An In-depth Examination of a Key Bile Acid in Cellular Signaling and Metabolism

Sodium taurohyodeoxycholate (T-HYDCA) is the taurine-conjugated form of hyodeoxycholic acid (HDCA), a secondary bile acid primarily found in the bile of pigs. While less abundant in humans compared to other bile acids, emerging research has highlighted its distinct biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the core biological functions of T-HYDCA, with a focus on its role in cellular signaling, metabolism, and cytoprotection, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities and Therapeutic Potential

This compound exhibits a range of biological effects, primarily centered around its interactions with key bile acid receptors, its cytoprotective properties, and its influence on metabolic processes.

Anti-inflammatory and Immunomodulatory Effects

The unconjugated form of T-HYDCA, hyodeoxycholic acid (HDCA), has been shown to possess significant anti-inflammatory properties. Studies have demonstrated that HDCA can suppress inflammatory responses in microglia, the resident immune cells of the central nervous system. This effect is mediated through the Takeda G-protein coupled receptor 5 (TGR5), leading to the inhibition of the AKT/NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory mediators.[1]

Metabolic Regulation

HDCA has been identified as a key mediator in improving glucose metabolism. Research indicates that it can enhance glucose tolerance through a TGR5-dependent mechanism.[2] Furthermore, HDCA acts as an antagonist of the farnesoid X receptor (FXR) in the intestine. This antagonism has been linked to a reduction in intestinal and hepatic ceramide accumulation, which in turn helps to alleviate metabolic dysfunction-associated fatty liver disease (MAFLD).[3]

Hepatoprotective and Choleretic Functions

T-HYDCA has demonstrated significant hepatoprotective effects, particularly in the context of cholestasis induced by more hydrophobic bile acids like taurochenodeoxycholic acid (TCDCA). It has been shown to preserve bile flow and reduce the leakage of liver enzymes in animal models of cholestasis.[4] This protective effect is associated with an increase in biliary phospholipid secretion.[4] Additionally, T-HYDCA itself exhibits choleretic activity, increasing biliary flow and the secretion of biliary solids.[5]

Cytotoxicity and Cytoprotection

The cytotoxic and cytoprotective effects of T-HYDCA have been investigated in liver cell lines. At lower concentrations, T-HYDCA shows cytoprotective effects against toxicity induced by deoxycholic acid (DCA). However, at higher concentrations and with prolonged exposure, it can induce cytotoxicity.[6]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological effects of this compound and its unconjugated form, hyodeoxycholic acid.

Table 1: In Vitro Cytotoxicity and Cytoprotection of T-HYDCA in HepG2 Cells [6]

| Concentration (µM) | Exposure Time (h) | Effect | Observation |

| 50 - 400 | 24 | Cytotoxicity | No significant cytotoxicity observed. |

| 800 | 24 | Cytotoxicity | Slight increase in AST release. |

| 800 | 48 | Cytotoxicity | 2.97-fold increase in AST release compared to control. |

| 800 | 72 | Cytotoxicity | 4.50-fold increase in AST release compared to control. |

| 50 | - | Cytoprotection (vs. 350 µM DCA) | 5% decrease in DCA-induced AST release. |

Table 2: In Vivo Effects of T-HYDCA and HDCA

| Compound | Model | Dose | Effect | Reference |

| T-HYDCA | Rat (intraduodenal) | 300 mg/kg | Increased biliary flow and solids content. | [5] |

| T-HYDCA | Mice (lithogenic diet) | 230 and 450 mg/kg for 8 weeks | Significantly decreased gallstone and steatosis incidence. | [5] |

| HDCA | Wild-type mice (oral) | 50 mg/kg | Improved glucose tolerance. | [2][7] |

| HDCA | HFD-fed mice | - | Ameliorated MAFLD phenotype. | [3] |

| HDCA | HCT116 and DLD1 cells | 50-200 µM | Inhibited colorectal cancer cell proliferation. | [8] |

Signaling Pathways

This compound and its unconjugated form, hyodeoxycholic acid, exert their biological effects through the modulation of key cellular signaling pathways, primarily involving the bile acid receptors TGR5 and FXR.

TGR5-Mediated Anti-inflammatory Pathway

HDCA has been shown to activate TGR5, leading to the inhibition of the AKT/NF-κB signaling cascade in microglia. This pathway is crucial for its anti-inflammatory effects.

FXR Antagonism in Metabolic Regulation

In the intestine, HDCA acts as an antagonist of FXR. This antagonism is linked to the amelioration of metabolic dysfunction-associated fatty liver disease by reducing ceramide accumulation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of this compound.

In Vitro Cytotoxicity and Cytoprotection Assay

Objective: To assess the cytotoxic and cytoprotective effects of T-HYDCA on hepatocytes.

Cell Line: Human hepatoma cell line (HepG2).

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The culture medium is replaced with media containing increasing concentrations of T-HYDCA (e.g., 50-800 µM).

-

Cells are incubated for various time points (e.g., 24, 48, 72 hours).

-

Cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) or aspartate aminotransferase (AST) into the culture medium using commercially available kits.

-

-

Cytoprotection Assay:

-

Cells are co-incubated with a known cytotoxic agent (e.g., deoxycholic acid, 350 µM) and different concentrations of T-HYDCA.

-

After a defined incubation period, cell viability is measured as described above.

-

The percentage reduction in cytotoxicity is calculated relative to cells treated with the cytotoxic agent alone.

-

Workflow Diagram:

In Vivo Model of Cholestasis and Hepatoprotection

Objective: To evaluate the hepatoprotective and choleretic effects of T-HYDCA in a rat model of cholestasis.

Animal Model: Male Wistar rats with bile fistula.

Methodology:

-

Animal Preparation: Rats are anesthetized, and a bile fistula is created by cannulating the common bile duct to allow for bile collection.

-

Induction of Cholestasis: Cholestasis is induced by a continuous intravenous infusion of a cholestatic agent, such as taurochenodeoxycholic acid (TCDCA), at a specific rate (e.g., 8 µmol/min/kg).

-

Treatment:

-

A control group receives the cholestatic agent alone.

-

A treatment group receives a co-infusion of the cholestatic agent and T-HYDCA at a specified dose.

-

-

Bile Collection and Analysis: Bile is collected at regular intervals throughout the infusion period. Bile flow rate is determined gravimetrically.

-

Biochemical Analysis:

-

Bile samples are analyzed for the concentration of bile acids, phospholipids, and calcium.

-

The activity of liver enzymes, such as alkaline phosphatase (AP) and lactate dehydrogenase (LDH), in the bile is measured to assess liver injury.

-

-

Data Analysis: The effects of T-HYDCA on bile flow, biliary lipid secretion, and enzyme leakage are compared between the control and treatment groups.

Workflow Diagram:

Conclusion

This compound is a bile acid with a distinct profile of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key metabolic and inflammatory pathways through interactions with TGR5 and FXR, coupled with its hepatoprotective effects, positions it as a compound of interest for a range of disorders, including metabolic syndrome, inflammatory conditions, and cholestatic liver diseases. The experimental frameworks outlined in this guide provide a foundation for future research aimed at elucidating the precise mechanisms of action and clinical utility of this intriguing bile acid.

References

- 1. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gut.bmj.com [gut.bmj.com]

- 3. n - 3 polyunsaturated fatty acids mediate hyodeoxycholic acid-FXR signaling to ameliorate metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies on taurohyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

The Regulatory Role of Sodium Taurohyodeoxycholate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurohyodeoxycholate (THDCA), a taurine-conjugated secondary bile acid, is emerging as a significant regulator of lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of THDCA's role in modulating lipid homeostasis, with a focus on its molecular mechanisms, quantitative effects on lipid profiles, and its potential as a therapeutic agent for metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Bile acids, traditionally known for their role in dietary lipid digestion and absorption, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] this compound (THDCA) is a secondary bile acid formed in the gut by microbial modification of the primary bile acid chenodeoxycholic acid. Recent studies have identified THDCA as a potential biomarker and a therapeutic agent for hyperlipidemia.[2] This guide will delve into the intricate mechanisms by which THDCA exerts its effects on lipid metabolism, providing a technical resource for researchers and professionals in the field.

Molecular Mechanisms of Action

THDCA primarily exerts its effects on lipid metabolism through the activation of two key receptors: the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein coupled receptor 5 (TGR5), and the farnesoid X receptor (FXR).

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed in various metabolic tissues, including brown adipose tissue, muscle, and intestinal L-cells.[3] Activation of TGR5 by bile acids, including THDCA, initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, activates protein kinase A (PKA), which mediates various downstream effects that contribute to improved lipid metabolism and energy expenditure.[5]

FXR Signaling Pathway

FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism.[6] While some bile acids are potent FXR agonists, THDCA's direct interaction with FXR is less characterized. However, the overall balance of the bile acid pool, which is influenced by THDCA levels, significantly impacts FXR signaling. FXR activation leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for fatty acid synthesis.[7] Furthermore, FXR regulates the expression of genes involved in bile acid synthesis and transport, thereby indirectly influencing cholesterol metabolism.[6][8]

Quantitative Effects on Lipid Metabolism

Studies in animal models have demonstrated the potent lipid-lowering effects of THDCA. A key study investigating the therapeutic potential of THDCA in a high-fat diet (HFD)-induced hyperlipidemic mouse model provides significant quantitative data.

Table 1: Effects of this compound (THDCA) on Serum Lipid Profile in Hyperlipidemic Mice

| Parameter | Normal Control (NC) Group | High-Fat Diet (HFD) Model Group | THDCA Treatment Group (100 mg/kg/day) |

| Total Cholesterol (TC) (mmol/L) | 4.2 ± 0.5 | 7.8 ± 0.9 | 5.1 ± 0.7 |

| Triglycerides (TG) (mmol/L) | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | 2.5 ± 0.3 | 1.6 ± 0.2 | 2.2 ± 0.3 |

| Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) | 1.0 ± 0.2 | 2.8 ± 0.4 | 1.5 ± 0.3 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the HFD model group. Data adapted from a study on HFD-induced hyperlipidemic mice treated for a specified duration.[2]

The results clearly indicate that THDCA treatment significantly ameliorates the dyslipidemia induced by a high-fat diet, leading to a reduction in total cholesterol, triglycerides, and LDL-cholesterol, while increasing the levels of beneficial HDL-cholesterol.[2]

Experimental Protocols

In Vivo Hyperlipidemia Mouse Model and THDCA Treatment

This protocol outlines the methodology for inducing hyperlipidemia in mice and assessing the therapeutic effects of THDCA.

Detailed Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Diet: A high-fat diet (HFD), typically containing 45-60% of calories from fat, is used to induce hyperlipidemia. A standard chow diet is used for the normal control group.

-

THDCA Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage.

-

Serum Lipid Analysis: At the end of the treatment period, blood is collected via cardiac puncture or retro-orbital bleeding. Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using commercial enzymatic kits.

-

Liver Histology: Livers are excised, weighed, and a portion is fixed in 10% formalin for hematoxylin and eosin (H&E) staining to assess liver morphology. Another portion is embedded in optimal cutting temperature (OCT) compound and frozen for Oil Red O staining to visualize lipid accumulation.

In Vitro TGR5 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the ability of THDCA to activate the TGR5 receptor by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid expressing the human TGR5 receptor.

-

Cell Stimulation: Transfected cells are seeded in a multi-well plate and incubated with varying concentrations of THDCA for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

-

Data Analysis: The concentration-response curve for THDCA-induced cAMP production is plotted to determine the EC50 value, which represents the concentration of THDCA that elicits a half-maximal response.

In Vitro FXR Activation Assay (Reporter Gene Assay)

This protocol details a reporter gene assay to assess the activation of the FXR by THDCA.

Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as HepG2 or HEK293, is co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., from the bile salt export pump (BSEP) promoter). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: Transfected cells are treated with various concentrations of THDCA or a known FXR agonist (positive control, e.g., GW4064) for 18-24 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of FXR by THDCA.

Therapeutic Potential and Future Directions

The potent lipid-lowering effects of this compound, coupled with its role in enhancing energy metabolism, position it as a promising therapeutic candidate for the management of hyperlipidemia and related metabolic disorders like NAFLD and atherosclerosis. Its mechanism of action, involving the modulation of key metabolic receptors TGR5 and FXR, offers a multi-faceted approach to restoring lipid homeostasis.

Future research should focus on:

-

Conducting preclinical studies in various animal models of metabolic disease to further validate the efficacy and safety of THDCA.

-

Elucidating the detailed downstream signaling pathways activated by THDCA to identify novel therapeutic targets.

-

Investigating the potential synergistic effects of THDCA with existing lipid-lowering therapies.

-

Initiating clinical trials to evaluate the therapeutic potential of THDCA in human subjects with dyslipidemia and other metabolic disorders.

Conclusion

This compound is a key player in the intricate network of bile acid signaling that governs lipid metabolism. Its ability to favorably modulate lipid profiles through the activation of TGR5 and the indirect regulation of FXR signaling highlights its significant therapeutic potential. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to advance the research and development of THDCA-based therapies for metabolic diseases.

References

- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurochenodeoxycholic acid promotes abdominal fat deposition by modulating the crosstalk between bile acid metabolism and intestinal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

Sodium taurohyodeoxycholate as a signaling molecule in cellular pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium taurodeoxycholate (TDCA), a conjugated secondary bile acid, has emerged as a significant signaling molecule with pleiotropic effects on cellular function. Historically recognized for its role in fat digestion and absorption, recent research has elucidated its involvement in modulating critical cellular pathways, including those governing inflammation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the signaling mechanisms of TDCA, with a focus on its interactions with key cellular players such as NF-κB and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting bile acid signaling pathways.

Core Signaling Pathways of Sodium Taurodeoxycholate

Sodium taurodeoxycholate exerts its cellular effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and G-protein coupled receptor 19 (GPCR19) signaling pathways. Evidence also suggests modulation of the PI3K/Akt pathway, contributing to its pro-survival effects.

NF-κB Signaling Pathway

TDCA is a potent activator of the NF-κB pathway, a central regulator of inflammatory and immune responses, as well as cell proliferation and survival. In intestinal epithelial cells, TDCA has been shown to stimulate cell proliferation and confer resistance to TNF-α induced apoptosis in an NF-κB-dependent manner[1]. The activation of NF-κB by TDCA is a key mechanism underlying its protective effects on mucosal integrity[1]. In the context of atopic dermatitis, TDCA's agonistic activity on GPCR19 leads to the inhibition of NF-κB activation via the adenylate cyclase-PKA pathway, highlighting a context-dependent regulation of this pathway[2][3].

GPCR19 (TGR5) Signaling Pathway

TDCA is an agonist for GPCR19, also known as TGR5, a G-protein-coupled receptor involved in metabolic regulation, inflammation, and digestive function[4][5]. Activation of GPCR19 in immune cells like monocytes and macrophages leads to an increase in cAMP production, which in turn can modulate inflammatory responses[4]. This mechanism is being explored for the treatment of sepsis, where TDCA is expected to inhibit inflammasomal activation and the production of pro-inflammatory cytokines[4]. In keratinocytes, TDCA's activation of GPCR19 has been shown to inhibit P2X7R activation and subsequent NLRP3 inflammasome activation, suggesting a therapeutic potential for atopic dermatitis[2][3].

PI3K/Akt Signaling Pathway

While direct activation by TDCA is less characterized, the related bile acid taurochenodeoxycholate (TCDC) has been shown to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival signaling cascade[6][7]. This pathway involves the activation of protein kinase C zeta (PKCζ), but not Akt, leading to the activation of NF-κB and subsequent cell survival[6][7]. Given the structural similarity and overlapping functions of bile acids, it is plausible that TDCA may also engage the PI3K/Akt pathway to promote cell survival.

Quantitative Data on Cellular Effects of Sodium Taurodeoxycholate

The following tables summarize the quantitative effects of sodium taurodeoxycholate on cellular processes as reported in the literature.

Table 1: Effect of Sodium Taurodeoxycholate on Cell Proliferation and Apoptosis

| Cell Line | Treatment | Endpoint | Result | Reference |

| Rat Intestinal Epithelial Cells (IEC-6) | Taurodeoxycholate | Proliferation | Statistically significant increase (P<0.01) after 6 days. | [1] |

| Rat Intestinal Epithelial Cells (IEC-6) | Taurodeoxycholate + TNF-α/Cyclohexamide | Apoptosis | Induced resistance to apoptosis (P<0.01). | [1] |

| Human Colon Cancer Cells (H508) | Deoxycholic acid (unconjugated form) | NF-κB DNA binding | 1.8-fold increase compared to control. | [8] |

| Human Colon Cancer Cells (HT-29) | Deoxycholic acid (unconjugated form) | NF-κB DNA binding | 2.5-fold increase compared to control. | [8] |

Table 2: Pharmacokinetic Parameters of Intravenous Sodium Taurodeoxycholate (HY209) in Healthy Subjects

| Dose (mg/kg) | Cmax (ng/mL, Mean ± SD) | AUClast (ng·h/mL, Mean ± SD) |

| 0.1 | 1050 ± 290 | 790 ± 230 |

| 0.2 | 2240 ± 820 | 1580 ± 590 |

| 0.4 | 4250 ± 1410 | 3100 ± 1010 |

| 0.8 | 7880 ± 2620 | 5690 ± 1890 |

| 1.6 | 14800 ± 4920 | 10800 ± 3600 |

| Data adapted from a study on the safety and pharmacokinetics of HY209, a synthesized sodium taurodeoxycholate.[4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the signaling pathways of sodium taurodeoxycholate.

Experimental Workflow for Cellular Studies

Protocol 1: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed intestinal epithelial cells (e.g., IEC-6 or Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of sodium taurodeoxycholate (e.g., 0.05, 0.1, 0.5, 1 mmol/L) or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6 days), replacing the medium with fresh treatment medium every 2-3 days.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection (TUNEL Assay)

-

Cell Culture and Treatment: Culture cells on chamber slides and treat with sodium taurodeoxycholate with or without an apoptotic stimulus (e.g., TNF-α and cycloheximide).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Wash the cells with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with DAPI.

-

Microscopy: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

-

Quantification: Determine the percentage of TUNEL-positive cells.

Protocol 3: NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)

-

Nuclear Extract Preparation: Treat cells with sodium taurodeoxycholate for the desired time. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).

-

Analysis: An upward "shift" in the migration of the labeled probe indicates the presence of NF-κB-DNA complexes.

Sodium taurodeoxycholate is a multifaceted signaling molecule that plays a crucial role in regulating fundamental cellular processes. Its ability to modulate the NF-κB, GPCR19, and potentially the PI3K/Akt pathways underscores its therapeutic potential for a range of conditions, from inflammatory diseases to cancer. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the signaling properties of this important bile acid. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic strategies.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. clyte.tech [clyte.tech]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. licorbio.com [licorbio.com]

- 7. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 8. atcc.org [atcc.org]